PF15 (Tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

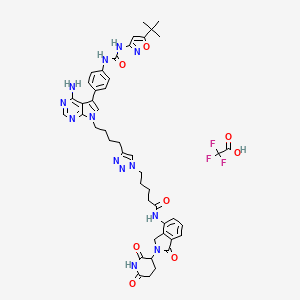

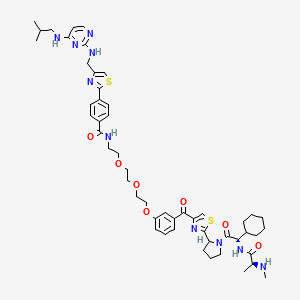

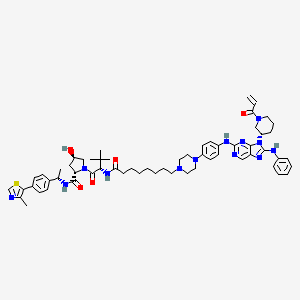

PF15 (TFA) est un composé chimère de ciblage de la protéolyse (PROTAC) qui cible la kinase FLT3 et la céréblon (CRBN). Il présente une dégradation sélective de FLT3-ITD avec une concentration de dégradation 50 (DC50) de 76,7 nanomolaires. Ce composé supprime puissamment la prolifération dans les cellules FLT3-ITD positives, réduit les niveaux de phosphorylation de FLT3 et STAT5 et démontre une inhibition de la croissance tumorale dans des modèles de leucémie murine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PF15 (TFA) est synthétisé en reliant le ligand de la kinase FLT3 et le ligand CRBN via un lieur. La synthèse implique plusieurs étapes, y compris la préparation des ligands, du lieur et leur couplage ultérieur. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour assurer la formation réussie du produit souhaité .

Méthodes de production industrielle

La production industrielle de PF15 (TFA) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

PF15 (TFA) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir PF15 (TFA) en formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de PF15 (TFA) .

Applications de la recherche scientifique

PF15 (TFA) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation des protéines et comprendre les mécanismes de la protéolyse.

Biologie : Employé dans la recherche sur les voies de signalisation cellulaire et le rôle de la kinase FLT3 dans les processus cellulaires.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de la leucémie et d'autres cancers en ciblant les cellules FLT3-ITD positives.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant des protéines spécifiques .

Mécanisme d'action

PF15 (TFA) exerce ses effets en dégradant sélectivement la protéine FLT3-ITD. Le composé se lie à la kinase FLT3 et à la céréblon, formant un complexe ternaire qui recrute le système ubiquitine-protéasome. Cela conduit à l'ubiquitination et à la dégradation subséquente de FLT3-ITD, ce qui entraîne une réduction des niveaux de phosphorylation de FLT3 et STAT5. L'inhibition de ces voies de signalisation supprime la prolifération des cellules FLT3-ITD positives et inhibe la croissance tumorale .

Applications De Recherche Scientifique

PF15 (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and understanding the mechanisms of proteolysis.

Biology: Employed in research on cell signaling pathways and the role of FLT3 kinase in cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers by targeting FLT3-ITD-positive cells.

Industry: Utilized in the development of new drugs and therapeutic agents targeting specific proteins .

Mécanisme D'action

PF15 (TFA) exerts its effects by selectively degrading FLT3-ITD protein. The compound binds to FLT3 kinase and cereblon, forming a ternary complex that recruits the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of FLT3-ITD, resulting in reduced phosphorylation levels of FLT3 and STAT5. The inhibition of these signaling pathways suppresses the proliferation of FLT3-ITD-positive cells and inhibits tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

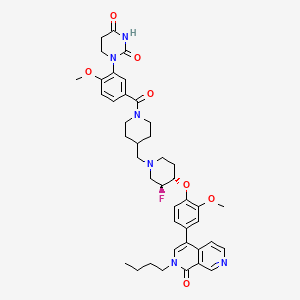

PROTAC IRAK3 Degrade-1 : Un dégradeur IRAK3 sélectif et puissant.

PROTAC TG2 Degrader-1 : Cible la transglutaminase tissulaire (TG2).

PROTAC BRD9 Degrader-3 : Un dégradeur bifonctionnel ciblant BRD9.

PROTAC KRAS G12C Degrader-1 : Cible la mutation KRAS G12C

Unicité de PF15 (TFA)

PF15 (TFA) est unique en raison de sa forte sélectivité pour FLT3-ITD et de ses puissants effets antiprolifératifs sur les cellules FLT3-ITD positives. Sa capacité à réduire les niveaux de phosphorylation de FLT3 et STAT5 et à inhiber la croissance tumorale dans des modèles de leucémie murine le distingue d'autres composés similaires .

Propriétés

Formule moléculaire |

C46H50F3N13O8 |

|---|---|

Poids moléculaire |

970.0 g/mol |

Nom IUPAC |

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7) |

Clé InChI |

UBUIPNHJWCIQPV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)

![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)

![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)

![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)

![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)

![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)

![2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide](/img/structure/B10832095.png)

![1-{3-[(R)-2-[3-(phenylsulphonylamino)-phenyl]-2-hydroxy-ethylamino]-3-methyl-butyl}-1H-indole-5-carboxylic acid](/img/structure/B10832098.png)